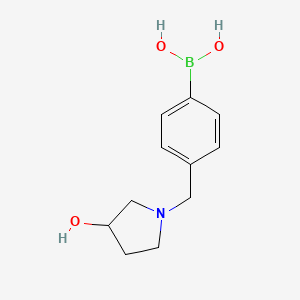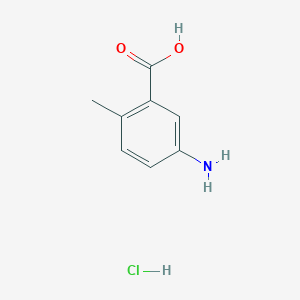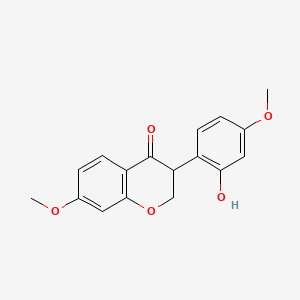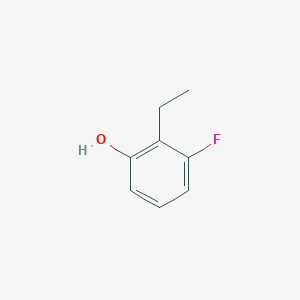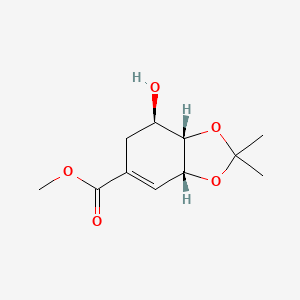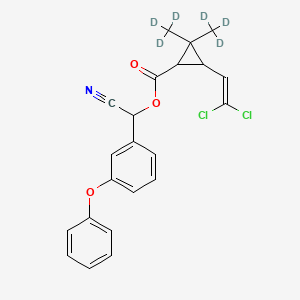
trans-Cypermethrin D6 (dimethyl D6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Cypermethrin D6 (dimethyl D6): is a deuterated compound of trans-Cypermethrin, a synthetic pyrethroid pesticide. It is primarily used in large-scale commercial agricultural applications to control pests. The deuterated form, trans-Cypermethrin D6, is often utilized in scientific research due to its stable isotope labeling, which aids in various analytical and experimental processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cypermethrin D6 involves the deuteration of trans-CypermethrinThe reaction conditions often involve the use of deuterated reagents and solvents under controlled environments to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of trans-Cypermethrin D6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research applications .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Cypermethrin D6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar solvents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .
Applications De Recherche Scientifique
trans-Cypermethrin D6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of trans-Cypermethrin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of trans-Cypermethrin.
Industry: Applied in environmental studies to monitor the presence and degradation of trans-Cypermethrin in various ecosystems .
Mécanisme D'action
The mechanism of action of trans-Cypermethrin D6 is similar to that of trans-Cypermethrin. It acts on the nervous system of pests by disrupting the normal function of sodium channels. This disruption leads to prolonged nerve impulses, causing paralysis and eventually death of the pest. The deuterated form, trans-Cypermethrin D6, is used in research to study these mechanisms in greater detail due to its enhanced stability and traceability .
Comparaison Avec Des Composés Similaires
Cypermethrin: A non-deuterated form of trans-Cypermethrin, widely used as a pesticide.
alpha-Cypermethrin: Another synthetic pyrethroid with similar applications but different stereochemistry.
beta-Cypermethrin: A stereoisomer of Cypermethrin with distinct biological activity
Uniqueness of trans-Cypermethrin D6: The uniqueness of trans-Cypermethrin D6 lies in its deuterated nature, which provides enhanced stability and traceability in scientific research. This makes it a valuable tool for studying the environmental fate, metabolic pathways, and toxicological effects of trans-Cypermethrin .
Propriétés
Formule moléculaire |
C22H19Cl2NO3 |
|---|---|
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i1D3,2D3 |
Clé InChI |
KAATUXNTWXVJKI-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C([2H])([2H])[2H] |
SMILES canonique |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


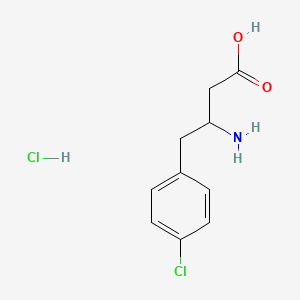
![2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone](/img/structure/B15287346.png)
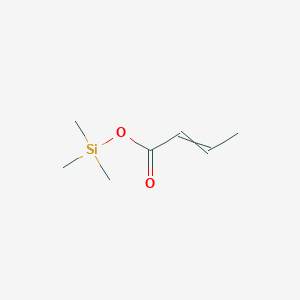
![[(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate](/img/structure/B15287353.png)
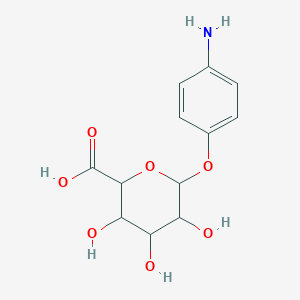
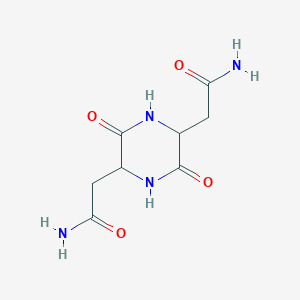


![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B15287375.png)
